1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-3-7-20-12-5-4-10(25(16,22)23)9-13(12)24-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3,(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWCFMMHZENIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Sulfamoylbenzo[d]thiazol-2(3H)-one
Starting Material : 2-Amino-6-nitrobenzenethiol.
- Nitration Reduction :
Sulfamoylation :
Cyclization to Benzothiazolone :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 68–72% | |
| Melting Point | 189–192°C |
Introduction of the Prop-2-yn-1-yl Group
Reagents : Propargyl bromide, K₂CO₃, DMF.
- Alkylation of Benzothiazolone :
Workup :
- Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Reaction Time | 12 h |
Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride
Starting Material : Ethyl 1H-pyrazole-4-carboxylate.
- N-Methylation :
- Saponification and Acid Chloride Formation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity (Acyl Chloride) | >95% (HPLC) |
Condensation to Form the Carboxamide
Reagents : Anhydrous THF, triethylamine.
- Coupling Reaction :
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity (HPLC) | 98.2% |
Characterization Data
Spectroscopic Analysis
¹H-NMR (400 MHz, DMSO- d₆ ) :
δ 8.21 (s, 1H, pyrazole H4), 7.89–7.85 (m, 2H, benzothiazole H4/H5), 7.62 (d, J = 8.4 Hz, 1H, benzothiazole H7), 4.94 (d, J = 2.4 Hz, 2H, propargyl CH₂), 3.92 (s, 3H, N-CH₃), 3.42 (t, J = 2.4 Hz, 1H, propargyl ≡CH).IR (KBr) :
3276 cm⁻¹ (N-H, sulfamoyl), 2115 cm⁻¹ (C≡C), 1672 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Optimization Insights
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole and benzo[d]thiazole moieties can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
Benzo[d]thiazole Derivatives: 6-Sulfamoylbenzo[d]thiazoles: Compounds with sulfamoyl substituents often exhibit enhanced binding to sulfonamide-sensitive enzymes. Propargyl-Substituted Analogues: Propargyl groups in compounds like selegiline (a monoamine oxidase inhibitor) improve metabolic stability via alkyne-mediated resistance to oxidative degradation. This suggests the propargyl group in the target compound may similarly enhance pharmacokinetics.
Pyrazole Carboxamides :
- Compounds such as 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (compound 41, ) demonstrate the role of carboxamide-linked heterocycles in modulating target affinity. However, the target compound’s pyrazole ring may offer distinct hydrogen-bonding interactions compared to pyrrole or imidazole cores.
Sulfonamide-Containing Drugs :
- Sulfasalazine (anti-inflammatory) and sulfamethoxazole (antibiotic) share the sulfonamide moiety but differ in core structure. The target compound’s benzo[d]thiazole-pyrazole hybrid may enable broader or more selective activity.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Sulfamoyl Group : In acetazolamide, this group binds zinc ions in carbonic anhydrase’s active site. The target compound’s sulfamoyl moiety may similarly enable enzyme inhibition but with altered selectivity due to the benzo[d]thiazole scaffold .
- Propargyl Group: Alkyne-containing compounds like the target may resist first-pass metabolism, as seen in propargylamine-based drugs. This could extend half-life compared to non-alkyne analogues.
- Pyrazole vs.
Biological Activity
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide, identified by its CAS number 1173563-58-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, emphasizing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. It contains a benzo[d]thiazole core, which is often associated with various pharmacological properties, including antimicrobial and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₃S₂ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1173563-58-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic procedures are not extensively documented, related compounds have been synthesized using methods that include controlling reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or dimethyl sulfoxide). Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structure confirmation and purity assessment .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the pyrazole and thiazole classes. For example, derivatives of pyrazoles have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial screening often employs methods such as the well diffusion method to assess the zone of inhibition against pathogens like E. coli, S. aureus, and P. mirabilis.
In a comparative study, several derivatives exhibited varying degrees of antimicrobial activity, with notable results indicating that certain substitutions on the pyrazole ring enhance efficacy against specific bacterial strains .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases. The anti-inflammatory effects are often evaluated through assays measuring cytokine release or cellular response to inflammatory stimuli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through screening against various cancer cell lines. Compounds similar to this compound have demonstrated moderate to good activity across a range of cancer types, including breast and prostate cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .
Case Studies
A recent study synthesized a series of pyrazole compounds, including derivatives similar to the target compound, and evaluated their biological activities:
- Antimicrobial Screening : Compounds were tested against E. coli and S. aureus. The most active derivatives showed zones of inhibition ranging from 10 mm to 20 mm.
- Anti-inflammatory Assays : Compounds were assessed for their ability to inhibit TNF-alpha release in LPS-stimulated macrophages, showing significant reductions in inflammatory markers.
- Cytotoxicity Tests : Evaluated using the MTT assay across multiple cancer cell lines resulted in IC50 values ranging from 10 µM to 30 µM for several promising candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
